2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde
Description
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a nitro group and trifluoromethyl substituent. Its molecular formula is C₈H₃F₄NO₃, and its molecular weight is approximately 237.21 g/mol (calculated based on substituent analysis) . The compound features a benzaldehyde backbone with substituents at positions 2 (fluoro), 3 (trifluoromethyl), and 5 (nitro). These groups confer distinct electronic and steric properties:
- Fluoro (electron-withdrawing) enhances stability and directs electrophilic substitution.
- Trifluoromethyl (strongly hydrophobic and electron-withdrawing) increases lipophilicity.
- Nitro (electron-withdrawing) enhances reactivity in reduction or nucleophilic aromatic substitution reactions.
The compound is cataloged as a building block in organic synthesis (EN300-7360504) , suggesting utility in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO3/c9-7-4(3-14)1-5(13(15)16)2-6(7)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUFSOXLQRJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40844829 | |
| Record name | 2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40844829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918900-51-3 | |
| Record name | 2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40844829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-fluoro-3-(trifluoromethyl)benzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product . The use of automated systems and stringent quality control measures ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions often utilize reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-Fluoro-5-nitro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-5-amino-3-(trifluoromethyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can undergo nucleophilic addition reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound . These functional groups interact with molecular targets and pathways, modulating various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is highlighted through comparisons with analogs (Table 1). Key differences include substituent positions, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The nitro group in the target compound distinguishes it from analogs like 2-fluoro-5-(trifluoromethyl)benzaldehyde, enabling reduction to amines or participation in nucleophilic substitutions .
- Trifluoromethyl groups enhance lipophilicity, making the compound less water-soluble than hydroxyl-containing analogs (e.g., 3-fluoro-2-hydroxy-5-nitrobenzaldehyde) .
Reactivity :
- Brominated analogs (e.g., 2-bromo-5-(trifluoromethyl)benzaldehyde) are more suited for cross-coupling reactions due to bromine’s leaving-group ability, whereas the nitro group in the target compound favors electrophilic substitution .
Applications :
- Fluorinated benzaldehydes are prevalent in anticancer drug development (e.g., fluorinated pyrimidines in ), though the nitro group in the target compound may expand its role in prodrug synthesis .
Research Findings and Data
Physicochemical Properties
- Solubility : The trifluoromethyl group reduces water solubility compared to hydroxylated analogs .
- Melting Point: Limited data exists for the target compound, but structurally similar 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde has a melting point of 91–93°C , suggesting fluorinated benzaldehydes generally exhibit moderate thermal stability.
Biological Activity
2-Fluoro-5-nitro-3-(trifluoromethyl)benzaldehyde is an organic compound featuring a unique combination of fluorine and nitro substituents on a benzaldehyde backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C8H4F4N2O2, characterized by the presence of both electron-withdrawing trifluoromethyl and nitro groups, which significantly influence its reactivity and biological properties.
Antimicrobial Properties
Research has indicated that compounds containing nitro and trifluoromethyl groups exhibit notable antimicrobial activity. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The presence of fluorine in drug candidates is known to affect their binding affinity to enzymes. For example, the trifluoromethyl group can modulate enzyme interactions, leading to increased inhibition rates compared to non-fluorinated analogs. This property is crucial for developing inhibitors targeting specific enzymes involved in disease processes .
The biological activity of this compound likely involves its interaction with various molecular targets, such as enzymes or receptors. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances the compound's ability to engage in hydrogen bonding or π-stacking interactions, which are vital for binding affinity and specificity.
Case Studies
- Antibacterial Activity : A study investigating the antibacterial properties of fluorinated benzaldehydes reported that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The presence of both nitro and trifluoromethyl groups was found to be synergistic in enhancing antibacterial efficacy.
- Antiviral Efficacy : In a comparative analysis involving various fluorinated compounds, those incorporating trifluoromethyl moieties showed improved antiviral activity against hCMV. The study highlighted a selectivity index exceeding 400 for certain derivatives, suggesting a promising therapeutic window for further development .
Data Table: Biological Activity Summary
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